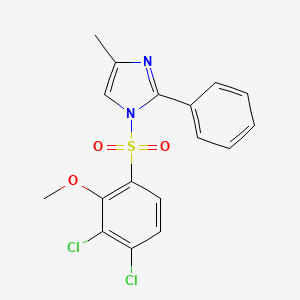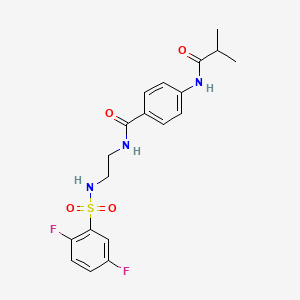![molecular formula C15H27NO6S B2516916 Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate CAS No. 1396967-95-5](/img/structure/B2516916.png)
Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 349.45 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H27NO6S/c1-6-21-13(18)11(16-14(19)22-15(2,3)4)10-23-9-7-8-12(17)20-5/h11H,6-10H2,1-5H3,(H,16,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
This compound is a liquid . The compound should be stored in a sealed container in a dry environment .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis and reaction of chiral N-methyl-2-oxazolidinones, which are intermediates for constructing N-methylpyrrole rings (Kawano, Negoro, & Ueda, 1997).
- It plays a role in the synthesis of protected methyl esters of non-proteinogenic amino acids, utilizing a synthetic approach that preserves the chirality of the starting material (Temperini et al., 2020).
- The compound is used in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which have applications in chemiluminescence studies (Watanabe et al., 2010).
Intermediate in Organic Synthesis
- It serves as an intermediate in the synthesis of oxoindole-linked α-alkoxy-β-amino acid derivatives, highlighting its utility in complex organic synthesis processes (Ravikumar et al., 2015).
- The compound is key in the preparation of isomers used in the synthesis of natural products like microsporin B (Swaroop et al., 2014).
Chemical Transformations
- Its derivatives are involved in chemical transformations like the synthesis and transformations of methyl (Z)-2-((tert- butoxycarbonyl)amino)-3-(dimethylamino)propenoate, which demonstrates the compound's versatility in organic synthesis (Baš et al., 2001).
- It is also used in divergent and solvent-dependent reactions, providing insights into the mechanisms of organic chemical reactions (Rossi et al., 2007).
Applications in Biochemistry and Pharmacology
- This compound and its related structures are used in synthesizing imidazolin-2-one 3-oxides, which have potential biochemical applications (Epshtein et al., 1983).
- It is a key intermediate in synthesizing biotin, a water-soluble vitamin involved in the metabolic cycle (Qin et al., 2014).
Safety and Hazards
properties
IUPAC Name |
methyl 4-[3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO6S/c1-6-21-13(18)11(16-14(19)22-15(2,3)4)10-23-9-7-8-12(17)20-5/h11H,6-10H2,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZFLAPISZUVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCCCC(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



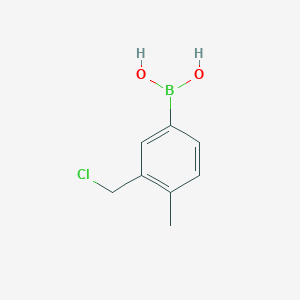
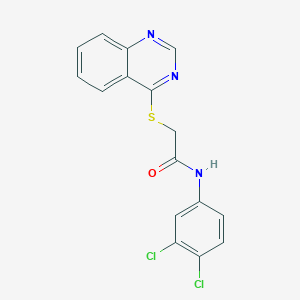
![2-[5-(1-{[(4-Methylphenyl)methoxy]imino}ethyl)thiophen-2-yl]acetonitrile](/img/structure/B2516839.png)
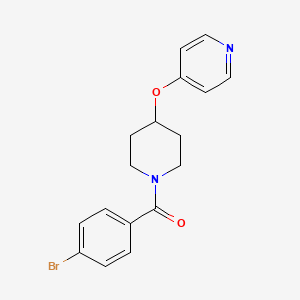
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516842.png)
![1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2516843.png)
![2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2516847.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
